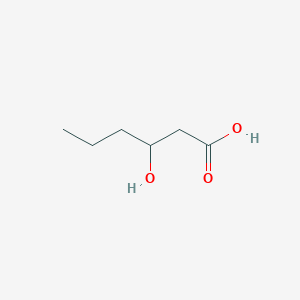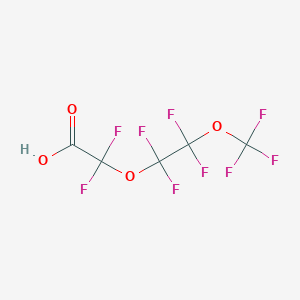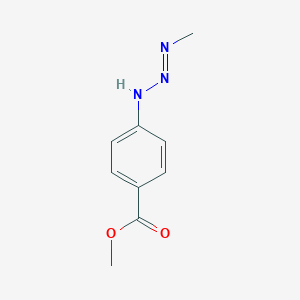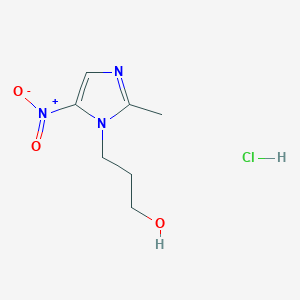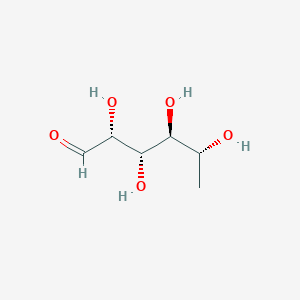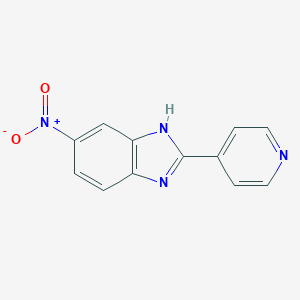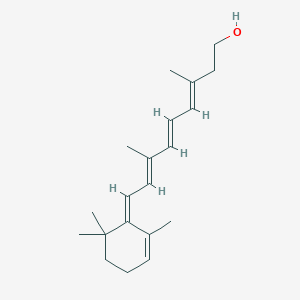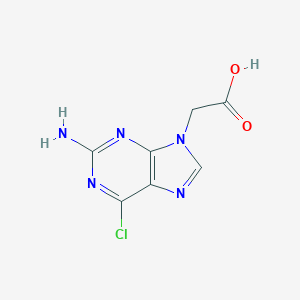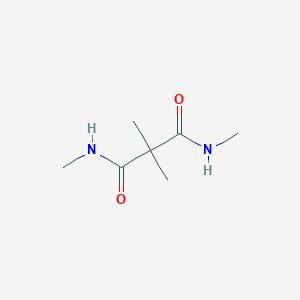
n,n',2,2-Tetramethylpropanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,2,2-Tetramethylpropanediamide (TMPDA) is a chemical compound that is widely used in scientific research. It is a colorless, odorless, and non-toxic liquid that is soluble in water, ethanol, and other polar solvents. TMPDA is a versatile reagent that is used in various chemical reactions, and it has several applications in the field of biochemistry and pharmaceuticals.
Mécanisme D'action
N,n',2,2-Tetramethylpropanediamide acts as a protecting group for amines by forming a stable amide bond with the amine group. This protects the amine from unwanted reactions during the synthesis of peptides and other bioactive molecules. n,n',2,2-Tetramethylpropanediamide also acts as a ligand in transition metal catalyzed reactions by coordinating with the metal center and stabilizing the intermediate species.
Biochemical and Physiological Effects:
n,n',2,2-Tetramethylpropanediamide has no known biochemical or physiological effects. It is a non-toxic compound that is safe to handle and use in laboratory experiments.
Avantages Et Limitations Des Expériences En Laboratoire
N,n',2,2-Tetramethylpropanediamide is a versatile reagent that has several advantages in laboratory experiments. It is a stable and non-toxic compound that can be easily handled and stored. n,n',2,2-Tetramethylpropanediamide is also a cost-effective reagent that is readily available in the market. However, n,n',2,2-Tetramethylpropanediamide has some limitations in laboratory experiments. It is not compatible with some solvents and reagents, and it can interfere with some analytical methods.
Orientations Futures
There are several future directions for the use of n,n',2,2-Tetramethylpropanediamide in scientific research. One potential application is in the development of new drugs and bioactive molecules. n,n',2,2-Tetramethylpropanediamide can be used as a protecting group for amines in the synthesis of peptides and other bioactive molecules. This can lead to the development of new drugs with improved efficacy and reduced side effects. Another potential application is in the development of new catalysts for organic reactions. n,n',2,2-Tetramethylpropanediamide can be used as a ligand in transition metal catalyzed reactions, and this can lead to the development of new catalysts with improved activity and selectivity. Finally, n,n',2,2-Tetramethylpropanediamide can be used in the development of new materials with unique properties. n,n',2,2-Tetramethylpropanediamide can be used as a building block in the synthesis of polymers and other materials, and this can lead to the development of new materials with improved mechanical, electrical, and optical properties.
Conclusion:
In conclusion, n,n',2,2-Tetramethylpropanediamide is a versatile reagent that has several applications in scientific research. It is a stable and non-toxic compound that can be easily handled and used in laboratory experiments. n,n',2,2-Tetramethylpropanediamide is used as a protecting group for amines in organic synthesis, as a ligand in transition metal catalyzed reactions, and as a solvent for the synthesis of organic compounds. There are several future directions for the use of n,n',2,2-Tetramethylpropanediamide in scientific research, including the development of new drugs, catalysts, and materials.
Méthodes De Synthèse
N,n',2,2-Tetramethylpropanediamide is synthesized by the reaction of 2,2-dimethylpropionyl chloride with ammonia in the presence of a solvent such as ether or toluene. The reaction yields n,n',2,2-Tetramethylpropanediamide as a colorless liquid with a high purity level. The synthesis of n,n',2,2-Tetramethylpropanediamide is a straightforward process that can be easily scaled up for industrial production.
Applications De Recherche Scientifique
N,n',2,2-Tetramethylpropanediamide is used as a protecting group for amines in organic synthesis. It is also used as a ligand in transition metal catalyzed reactions. n,n',2,2-Tetramethylpropanediamide is an essential reagent in the synthesis of peptides and other bioactive molecules. It is used in the solid-phase peptide synthesis (SPPS) as a coupling reagent to form peptide bonds. n,n',2,2-Tetramethylpropanediamide is also used as a solvent for the synthesis of metal complexes and other organic compounds.
Propriétés
Numéro CAS |
155199-55-6 |
|---|---|
Nom du produit |
n,n',2,2-Tetramethylpropanediamide |
Formule moléculaire |
C7H14N2O2 |
Poids moléculaire |
158.2 g/mol |
Nom IUPAC |
N,N',2,2-tetramethylpropanediamide |
InChI |
InChI=1S/C7H14N2O2/c1-7(2,5(10)8-3)6(11)9-4/h1-4H3,(H,8,10)(H,9,11) |
Clé InChI |
ZJNFJISTUKDHHM-UHFFFAOYSA-N |
SMILES |
CC(C)(C(=O)NC)C(=O)NC |
SMILES canonique |
CC(C)(C(=O)NC)C(=O)NC |
Synonymes |
2-dmMA N,N'-dimethyl-2-dimethylmalondiamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![25,26,27,28-Tetrapropoxycalix[4]arene](/img/structure/B118408.png)
![N-[3-[2-(3-Benzyl-2,5-dioxoimidazolidine-1-yl)-4,4-dimethyl-1,3-dioxopentylamino]-4-methoxyphenyl]octadecanamide](/img/structure/B118410.png)
![Propanedinitrile, (7-ethoxy-8-oxabicyclo[3.2.1]oct-2-ylidene)-, endo-(9CI)](/img/structure/B118419.png)

